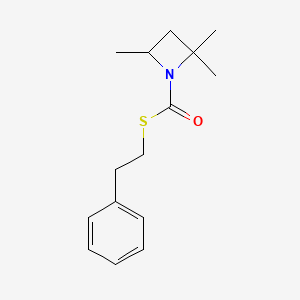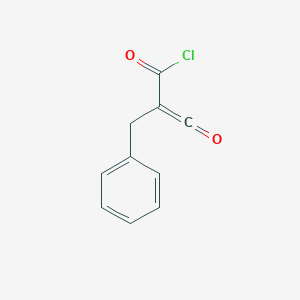
2-Benzyl-3-oxoprop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-oxoprop-2-enoyl chloride: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzyl chloride and is characterized by the presence of a benzyl group attached to a 3-oxoprop-2-enoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxoprop-2-enoyl chloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acryloyl chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with precise control over temperature and pressure to optimize yield and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-3-oxoprop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.
Substitution: Nucleophiles like ammonia (NH), ethanol (CHOH), or sodium hydroxide (NaOH) can be employed.
Major Products:
Oxidation: Benzyl carboxylic acids or benzyl ketones.
Reduction: Benzyl alcohols or benzyl alkanes.
Substitution: Benzyl amines or benzyl ethers.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-oxoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-oxoprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl group can stabilize intermediates through resonance, while the 3-oxoprop-2-enoyl chloride moiety can participate in various chemical transformations. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Benzyl chloride: A simpler compound with a benzyl group attached to a chloride atom.
Acryloyl chloride: Contains a similar 3-oxoprop-2-enoyl chloride moiety but lacks the benzyl group.
Benzyl alcohol: A reduction product of benzyl chloride with a hydroxyl group instead of a chloride.
Uniqueness: 2-Benzyl-3-oxoprop-2-enoyl chloride is unique due to the combination of the benzyl group and the 3-oxoprop-2-enoyl chloride moiety, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
57421-93-9 |
|---|---|
Molekularformel |
C10H7ClO2 |
Molekulargewicht |
194.61 g/mol |
InChI |
InChI=1S/C10H7ClO2/c11-10(13)9(7-12)6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI-Schlüssel |
VEVYVIJZKYKZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=C=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
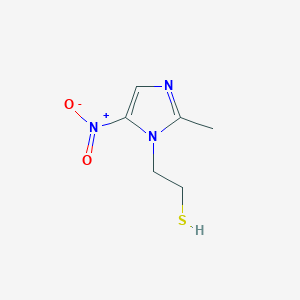

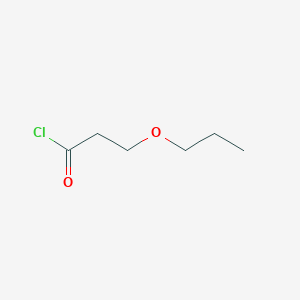
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
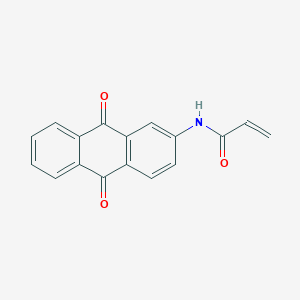
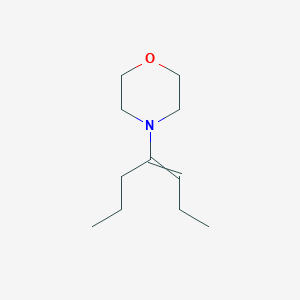

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
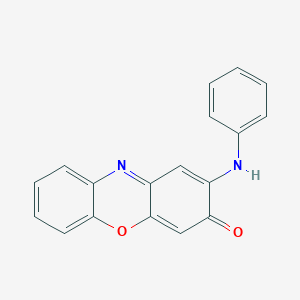
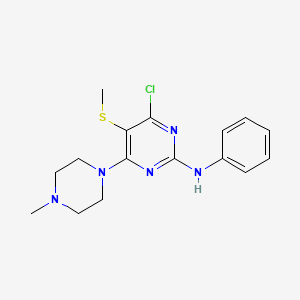
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
